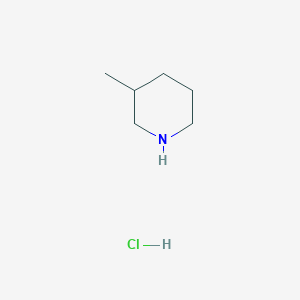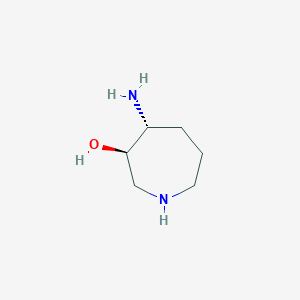
(Z)-Methyl 3-methyl-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Methyl 3-methyl-4-oxobut-2-enoate: is an organic compound characterized by its unique structure, which includes a methyl ester group and a conjugated ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 3-methyl-4-oxobut-2-enoate typically involves the esterification of 3-methyl-4-oxobut-2-enoic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification process, allowing for large-scale production with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-Methyl 3-methyl-4-oxobut-2-enoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-methyl-4-oxobutanoic acid.
Reduction: 3-methyl-4-hydroxybutanoate.
Substitution: Various amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, (Z)-Methyl 3-methyl-4-oxobut-2-enoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.
Biology and Medicine: Research has explored the potential of this compound in the development of pharmaceuticals. Its derivatives have shown promise in preliminary studies for their biological activity, including anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is utilized in the manufacture of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for producing materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which (Z)-Methyl 3-methyl-4-oxobut-2-enoate exerts its effects involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological activities. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and enzymes.
Comparación Con Compuestos Similares
Methyl acetoacetate: Similar in structure but lacks the conjugated double bond.
Ethyl 3-oxobutanoate: Another ester with a ketone group but different alkyl chain length.
Uniqueness: What sets (Z)-Methyl 3-methyl-4-oxobut-2-enoate apart is its conjugated system, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring specific electronic properties, such as in the synthesis of conjugated polymers and advanced materials.
Propiedades
Fórmula molecular |
C6H8O3 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
methyl (Z)-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O3/c1-5(4-7)3-6(8)9-2/h3-4H,1-2H3/b5-3- |
Clave InChI |
MQEABLCNUISMMX-HYXAFXHYSA-N |
SMILES isomérico |
C/C(=C/C(=O)OC)/C=O |
SMILES canónico |
CC(=CC(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)
![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)


![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)
![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)
